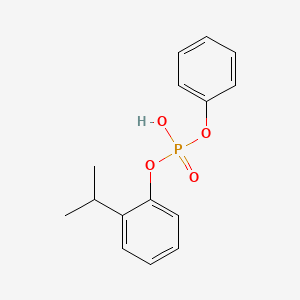
o-Isopropylphenyl Phenyl Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropylphenyl phenyl hydrogen phosphate is an organophosphate compound with the molecular formula C₁₅H₁₇O₄P. It is known for its applications in various fields, including as a flame retardant and plasticizer. The compound is characterized by its unique structure, which includes both isopropyl and phenyl groups attached to a phosphate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropylphenyl phenyl hydrogen phosphate typically involves the esterification of phosphoric acid with 2-isopropylphenol and phenol. The reaction is usually carried out in the presence of a catalyst, such as p-toluene sulfonic acid, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves a continuous process where phenol is alkylated with propylene to achieve the desired isopropylation. The resulting product is then reacted with phosphoric acid to form 2-isopropylphenyl phenyl hydrogen phosphate .
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropylphenyl phenyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of different phosphite esters.
Substitution: The phenyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions include various phosphoric acid esters and phosphite esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Isopropylphenyl phenyl hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant in polymer chemistry.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Widely used as a plasticizer and flame retardant in various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-isopropylphenyl phenyl hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its flame-retardant properties are attributed to its ability to form a protective char layer on the surface of materials, preventing the spread of flames .
Comparación Con Compuestos Similares
Similar Compounds
Triphenyl phosphate: Another organophosphate ester used as a flame retardant and plasticizer.
Isopropylated phenyl phosphate: Similar in structure but with different degrees of isopropylation.
Bis(2-isopropylphenyl) phenyl phosphate: Contains two isopropylphenyl groups instead of one.
Uniqueness
2-Isopropylphenyl phenyl hydrogen phosphate is unique due to its specific combination of isopropyl and phenyl groups, which confer distinct physical and chemical properties. Its balanced hydrophobic and hydrophilic characteristics make it particularly effective as a flame retardant and plasticizer in various applications .
Propiedades
Fórmula molecular |
C15H17O4P |
|---|---|
Peso molecular |
292.27 g/mol |
Nombre IUPAC |
phenyl (2-propan-2-ylphenyl) hydrogen phosphate |
InChI |
InChI=1S/C15H17O4P/c1-12(2)14-10-6-7-11-15(14)19-20(16,17)18-13-8-4-3-5-9-13/h3-12H,1-2H3,(H,16,17) |
Clave InChI |
LPLPPIFARDQDDL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1OP(=O)(O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



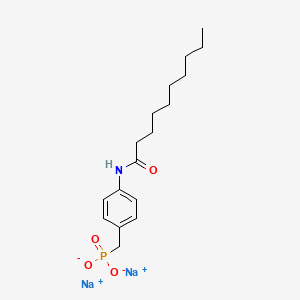
![2,7-Naphthalenedisulfonic acid,3-[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B15130011.png)
![tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate;tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B15130012.png)

![6-[(E)-dec-5-enoyl]oxydecanoic acid](/img/structure/B15130029.png)
![4-oxo-3H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B15130033.png)
![2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid;hydrate](/img/structure/B15130036.png)
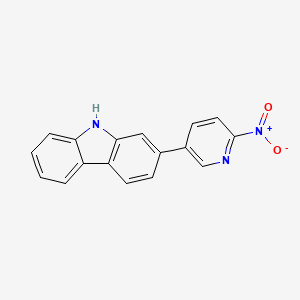
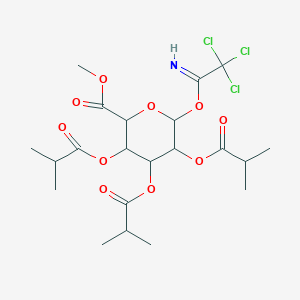
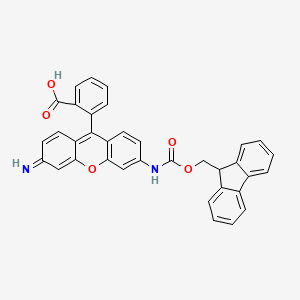

![(4,9,11,12,15-Pentaacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl) benzoate](/img/structure/B15130074.png)
![5,9-Bis(hydroxymethyl)-5,14-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol](/img/structure/B15130083.png)
